molecular formula C13H36N2O2Si4 B14636301 Carbamimidic acid, N,N'-bis(trimethylsilyl)-N-((trimethylsilyl)oxy)-, trimethylsilyl ester CAS No. 53460-67-6

Carbamimidic acid, N,N'-bis(trimethylsilyl)-N-((trimethylsilyl)oxy)-, trimethylsilyl ester

Cat. No.: B14636301
CAS No.: 53460-67-6
M. Wt: 364.78 g/mol
InChI Key: QFXGQVZXABEXJU-YPKPFQOOSA-N
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Description

1,2,3-Tris(trimethylsilyl)-1-[(trimethylsilyl)oxy]isourea is a silicon-containing organic compound. Compounds like this are often used in various chemical reactions due to their unique properties, such as stability and reactivity. The presence of trimethylsilyl groups can influence the compound’s behavior in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Tris(trimethylsilyl)-1-[(trimethylsilyl)oxy]isourea typically involves the reaction of isourea derivatives with trimethylsilyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are usually produced in batch processes under controlled conditions to ensure high purity and yield. The use of specialized equipment to handle reactive silicon-containing reagents is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Tris(trimethylsilyl)-1-[(trimethylsilyl)oxy]isourea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different silicon-containing products.

    Reduction: Reduction reactions can lead to the formation of simpler silicon-containing compounds.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve anhydrous solvents and controlled temperatures to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield silanols or siloxanes, while substitution reactions could produce a variety of functionalized silicon-containing compounds.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis to introduce silicon-containing groups into molecules.

    Biology: Potential use in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential in drug delivery systems due to its stability and reactivity.

    Industry: Utilized in the production of silicon-based materials and coatings.

Mechanism of Action

The mechanism by which 1,2,3-Tris(trimethylsilyl)-1-[(trimethylsilyl)oxy]isourea exerts its effects involves the reactivity of the trimethylsilyl groups. These groups can participate in various chemical reactions, influencing the overall behavior of the compound. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride: A common reagent used in the synthesis of silicon-containing compounds.

    Trimethylsilyl isocyanate: Another silicon-containing compound with similar reactivity.

Uniqueness

1,2,3-Tris(trimethylsilyl)-1-[(trimethylsilyl)oxy]isourea is unique due to its multiple trimethylsilyl groups, which can enhance its reactivity and stability compared to other similar compounds. This makes it a valuable reagent in various chemical reactions and applications.

Properties

CAS No.

53460-67-6

Molecular Formula

C13H36N2O2Si4

Molecular Weight

364.78 g/mol

IUPAC Name

trimethylsilyl N,N'-bis(trimethylsilyl)-N-trimethylsilyloxycarbamimidate

InChI

InChI=1S/C13H36N2O2Si4/c1-18(2,3)14-13(16-20(7,8)9)15(19(4,5)6)17-21(10,11)12/h1-12H3/b14-13-

InChI Key

QFXGQVZXABEXJU-YPKPFQOOSA-N

Isomeric SMILES

C[Si](C)(C)/N=C(/N(O[Si](C)(C)C)[Si](C)(C)C)\O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)N=C(N(O[Si](C)(C)C)[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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